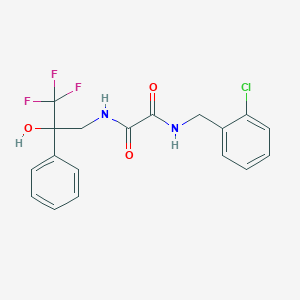

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

説明

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2O3/c19-14-9-5-4-6-12(14)10-23-15(25)16(26)24-11-17(27,18(20,21)22)13-7-2-1-3-8-13/h1-9,27H,10-11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXLJSMQGXVOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multiple steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 2-chlorobenzyl group: This step involves the nucleophilic substitution of a benzyl chloride derivative with the oxalamide intermediate.

Addition of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

科学的研究の応用

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

Chemistry: It is used in the synthesis of novel chemical entities and as a reactant in various catalytic processes.

Biology: The compound’s structure makes it a candidate for studies related to enzyme inhibition and protein interactions.

Industry: The compound’s unique properties make it useful in material science, including the development of advanced materials and polymers.

作用機序

The mechanism of action of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Comparison with Similar Oxalamide Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities:

Key Observations :

- Halogenation : The target compound’s 2-chlorobenzyl group is structurally analogous to compounds like 28 (), where chloro and fluoro substituents enhance binding to hydrophobic enzyme pockets .

- Fluorine Impact : The trifluoromethyl group in the target compound mirrors 1c (), where CF₃ improves lipophilicity and resistance to oxidative metabolism .

- Hydroxyl Group : The 2-hydroxy group in the target compound is rare among oxalamides but may enhance solubility, similar to hydroxyl-containing thiazole derivatives in antiviral agents .

Antiviral Activity ():

Compounds like 13 and 14 (N1-(4-chlorophenyl)-substituted oxalamides) inhibit HIV entry via CD4-binding site interactions. The target compound’s chloro and trifluoro groups may similarly enhance target affinity but require validation .

Enzyme Inhibition ():

- Cytochrome P450 4F11 Inhibitors : Compound 28 (N1-(3-chloro-4-fluorophenyl)-substituted) shows inhibitory activity (IC₅₀ = 1.2 µM), suggesting the target’s chloro and trifluoro groups could confer potency .

- sEH Inhibitors: Adamantane-containing oxalamides (e.g., 6) exhibit nanomolar potency. The target’s bulky N2 substituent may mimic adamantane’s steric effects .

Flavoring Agents ():

S336 and related oxalamides (e.g., FEMA 4233) are safe flavor additives with NOEL values up to 100 mg/kg/day. The target’s trifluoro and hydroxy groups may alter metabolic pathways compared to these derivatives .

Physicochemical Data:

- Molecular Weight : Estimated at ~430 g/mol (based on substituents).

- Solubility : The hydroxyl group may improve aqueous solubility compared to purely lipophilic analogs (e.g., 28 ).

- Stability : The trifluoromethyl group likely enhances metabolic stability, as seen in fluorinated prostaglandins and steroids .

生物活性

N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound with notable biological activity due to its unique structural features, which include a chlorobenzyl group and a trifluoromethyl moiety. This article explores the compound's biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is , with a molecular weight of approximately 386.8 g/mol. The compound's structure suggests various potential interactions within biological systems due to its functional groups that can engage in hydrogen bonding and other molecular interactions .

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial Properties : The presence of halogenated groups (like chlorine) in organic compounds frequently enhances their antimicrobial efficacy. Studies on related oxalamides have shown promising results in inhibiting bacterial growth .

- Anti-inflammatory Effects : Compounds with trifluoromethyl groups are known to modulate inflammatory responses. The unique electronic properties of the trifluoromethyl group may enhance the binding affinity to inflammatory mediators .

- Anticancer Activity : Similar oxalamides have demonstrated cytotoxic effects against various cancer cell lines. The structural features of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide suggest potential for targeted anticancer therapies .

The mechanism of action for N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets . Additionally, the hydroxyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.

Comparative Analysis

To better understand the biological activity of N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(trifluoromethyl)oxalamide | Contains chlorobenzene and trifluoromethyl group | Antimicrobial properties reported |

| N1-(benzyl)-N2-(trifluoroacetyl)oxalamide | Benzyl substituent with trifluoroacetyl | Potential anticancer activity |

| N1-(4-fluorobenzyl)-N2-(hydroxy)oxalamide | Fluorinated benzene and hydroxyl group | Anti-inflammatory effects observed |

This table illustrates the diversity within oxalamides and highlights how the unique combination of chlorobenzene and trifluoromethyl functionalities in N1-(2-chlorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide may enhance its pharmacokinetic properties and therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic protocols and purification methods for N1/N2-substituted oxalamides?

Methodological Answer:

The synthesis of oxalamides typically involves a two-step reaction: (1) coupling of an amine with ethyl oxalyl chloride, followed by (2) reaction with a second amine or hydroxylamine. Key steps include:

- Amine Activation : Use of triethylamine (TEA) in dichloromethane (DCM) to deprotonate the primary amine (e.g., adamantylamine) before reacting with ethyl oxalyl chloride .

- Solvent Optimization : Ethanol or DCM for intermediate isolation, with NaOH-mediated hydrolysis to generate the oxalamic acid intermediate .

- Purification : Silica gel column chromatography (hexane/ethyl acetate gradients) achieves >90% purity. For stereoisomeric mixtures (e.g., compounds 14 and 15 ), reverse-phase HPLC is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。